5-Ethyl-5-(2-thienyl)hydantoin is a member of the hydantoin family, characterized by its unique structural features and functional properties. Hydantoins are five-membered cyclic urea derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, specifically, is noted for its potential applications in the treatment of neurological disorders, particularly epilepsy, as well as other therapeutic uses.
5-Ethyl-5-(2-thienyl)hydantoin can be synthesized through various chemical methods, which include the Bucherer-Bergs reaction and other cyclization techniques. The compound has been explored in numerous studies for its synthesis and characterization, indicating a robust interest in its chemical properties and potential applications in pharmaceuticals.
This compound falls under the classification of heterocyclic compounds, specifically as a thienyl-substituted hydantoin. Its structure includes a thienyl group, which contributes to its unique chemical behavior and biological activity.
The synthesis of 5-ethyl-5-(2-thienyl)hydantoin typically involves several key steps:
The synthesis often requires precise control over temperature and reaction time to optimize yield and purity. For instance, heating at around 110 °C for extended periods (up to 24 hours) is common to ensure complete conversion of starting materials into the desired product .
The molecular structure of 5-ethyl-5-(2-thienyl)hydantoin can be represented as follows:
Crystallographic studies have provided insights into the compound's three-dimensional arrangement, revealing significant details about bond lengths and angles that contribute to its stability and reactivity.
5-Ethyl-5-(2-thienyl)hydantoin can participate in various chemical reactions typical of hydantoins:
The reactions involving this compound are often characterized by their dependence on pH and temperature, which influence the rate and outcome of these transformations .
The mechanism of action for 5-ethyl-5-(2-thienyl)hydantoin, particularly in its role as an anticonvulsant, is believed to involve modulation of neurotransmitter systems in the brain. It may enhance inhibitory neurotransmission or stabilize neuronal membranes, thus reducing excitability.
Pharmacological studies indicate that compounds in this class can influence GABAergic transmission, contributing to their therapeutic effects against seizures .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
5-Ethyl-5-(2-thienyl)hydantoin has been investigated for various scientific applications:
The hydantoin core (imidazolidine-2,4-dione) has served as a privileged scaffold in medicinal chemistry since the early 20th century, with 5,5-diphenylhydantoin (phenytoin) emerging in the 1930s as a landmark anticonvulsant drug. This established hydantoins as critical neurotherapeutic agents targeting voltage-gated sodium channels [2]. Subsequent structural explorations revealed that substitutions at the C5 position profoundly modulate biological activity and selectivity. The integration of heteroaromatic systems, particularly thiophene, marked a strategic evolution aimed at enhancing pharmacokinetic properties and target engagement. 5-Ethyl-5-(2-thienyl)hydantoin represents a deliberate hybrid of this approach, combining the ethyl group’s metabolic stability with the thienyl ring’s electronic and steric contributions [2] [8].
Table 1: Historical Development of Bioactive Hydantoins
Time Period | Key Hydantoin Derivatives | Therapeutic Application | Innovation |
---|---|---|---|
1930s | Phenytoin (5,5-diphenylhydantoin) | Anticonvulsant | First hydantoin-based antiepileptic drug |
1950s | Ethotoin (3-ethyl-5-phenylhydantoin) | Anticonvulsant | Improved safety profile |
1980s-2000s | Dantrolene, Nilutamide | Muscle relaxant, Antiandrogen | Expansion into non-neurological targets |
2010s-Present | 5-Ethyl-5-(2-thienyl)hydantoin | Neurological/Multitarget agents | Thienyl substitution for enhanced bioactivity |
Contemporary drug discovery leverages hydantoins as versatile molecular platforms for multitarget therapies. Research by Khodair et al. (2024) demonstrated that bis-hydantoin/thiohydantoin hybrids exhibit potent antibacterial activity against drug-resistant pathogens through enzyme inhibition (e.g., DNA gyrase), revitalizing interest in this chemotype for antimicrobial development [2]. Simultaneously, derivatives like 5-arylidenehydantoin-3-acetates have shown promise as P-glycoprotein (ABCB1) inhibitors, reversing multidrug resistance in cancer cells by blocking efflux mechanisms [4]. The emergence of 5-ethyl-5-(2-thienyl)hydantoin aligns with these advances, exploiting the thienyl moiety’s capacity for π-π stacking and hydrogen bonding with biomolecular targets—attributes less pronounced in purely phenyl-substituted analogs [2] [5].
The molecular architecture of 5-ethyl-5-(2-thienyl)hydantoin (C₉H₁₀N₂O₂S; MW 210.26 g/mol) integrates three critical elements:
Figure 1: Structural Features of 5-Ethyl-5-(2-thienyl)hydantoin
O ║ N─C─N ╱ │ ╲ H₂C │ C₂H₅ │ C ║ (thiophene-2-yl)
Crystallographic studies confirm a non-planar conformation wherein the thienyl ring lies perpendicular to the hydantoin plane, minimizing steric clash and optimizing electronic effects . This orientation positions the thiophene sulfur atom for critical interactions with biological targets. Density functional theory (DFT) calculations reveal enhanced electron density at the thienyl S-atom and C5 position, facilitating nucleophilic attack or coordination with metal ions in enzymatic sites [2].
Pharmacophore modeling of sigma-1 receptor (σ1R) ligands identifies the thienyl moiety as a versatile hydrophobic feature capable of occupying steric subpockets unreachable by phenyl groups. In the σ1R crystal structure (PDB: 5HK1), ligands with thiophene substituents exhibit 1.8-fold higher binding affinity than phenyl analogs due to complementary interactions with residues in the transmembrane domain (e.g., Glu172, Asp126) [5]. Similarly, molecular docking of PDE5 inhibitors shows that thienyl derivatives form stable π-stacking with Phe820 and hydrogen bonds with Gln817—interactions critical for cGMP hydrolysis inhibition [8].
Table 2: Pharmacophoric Contributions of Thienyl vs. Phenyl Substitution
Property | 5-Ethyl-5-(2-thienyl)hydantoin | 5,5-Diphenylhydantoin |
---|---|---|
LogP | 1.82 ± 0.15 | 2.37 ± 0.12 |
Hydrophobic Moment | 0.48 Debye | 0.32 Debye |
H-Bond Acceptor Capacity | 3 sites | 2 sites |
π-Orbital Energy | -9.1 eV | -8.7 eV |
Target Engagement (IC₅₀) | PDE5: 0.42 μM; σ1R: 56 nM | PDE5: >10 μM; σ1R: 220 nM |
The ethyl group further fine-tunes bioavailability by balancing hydrophobicity and torsional flexibility. Nuclear magnetic resonance (NMR) analyses indicate restricted rotation around the C5-thienyl bond (energy barrier: 12.3 kcal/mol), locking the molecule in a conformation optimal for receptor binding . This stereoelectronic profile underpins the compound’s versatility across therapeutic domains:
Synthetic accessibility via the Bucherer-Bergs reaction—condensing thiophene-2-carbaldehyde with ethyl cyanide and ammonium carbonate—ensures scalability (>80% yield under optimized conditions) . This combination of tailored reactivity, structural novelty, and target adaptability solidifies 5-ethyl-5-(2-thienyl)hydantoin as a compelling scaffold for next-generation drug discovery.
Figure 2: Binding Mode with Sigma-1 Receptor (σ1R)
[Thienyl]─S•••π Interaction (Tyr103) │ ├─H-Bond: Hydantoin C=O•••Asp126 │ Ethyl─C5•••Hydrophobic Pocket (Leu105, Val107)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7